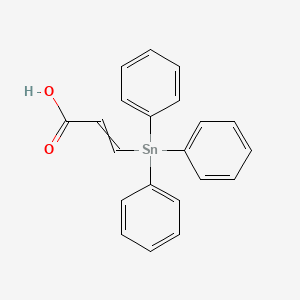![molecular formula C22H27N3O4 B14253027 Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- CAS No. 185609-78-3](/img/structure/B14253027.png)
Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-: is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzamide core, a nitro group, and a piperidinylmethyl phenoxypropyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- typically involves multiple steps. One common method includes the nitration of a benzamide derivative followed by the introduction of the piperidinylmethyl phenoxypropyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the piperidinylmethyl phenoxypropyl side chain play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4-Nitro-N-(1-piperidinylmethyl)benzamide
- N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}benzamide
- 4-Nitro-N-(3-pyridinyl)benzamide
Uniqueness
Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
185609-78-3 |
|---|---|
分子式 |
C22H27N3O4 |
分子量 |
397.5 g/mol |
IUPAC名 |
4-nitro-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]benzamide |
InChI |
InChI=1S/C22H27N3O4/c26-22(19-8-10-20(11-9-19)25(27)28)23-12-5-15-29-21-7-4-6-18(16-21)17-24-13-2-1-3-14-24/h4,6-11,16H,1-3,5,12-15,17H2,(H,23,26) |
InChIキー |
QHRMEMAFLSGRRJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
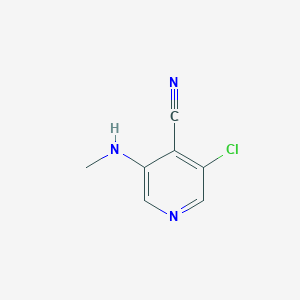

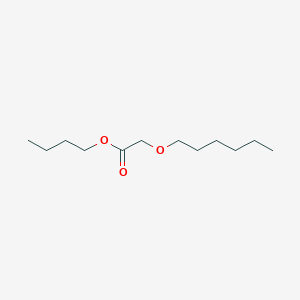
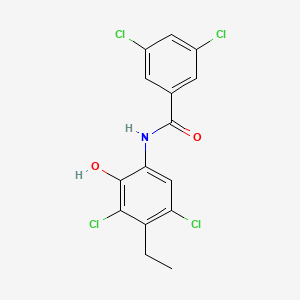
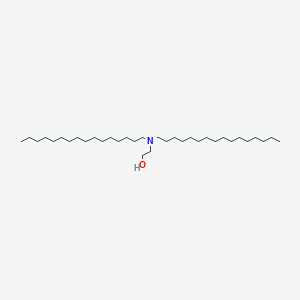
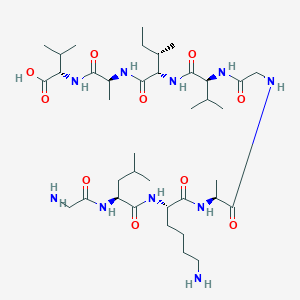
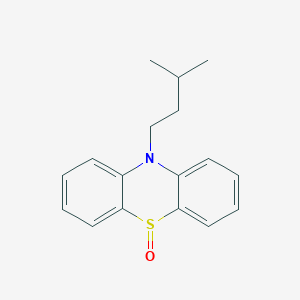
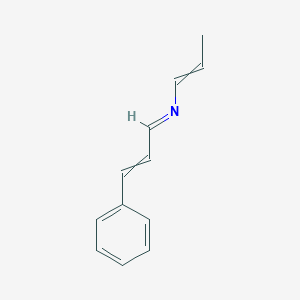
![dimethyl 2-[(1R)-1-(3-fluorophenyl)prop-2-enyl]propanedioate](/img/structure/B14253009.png)
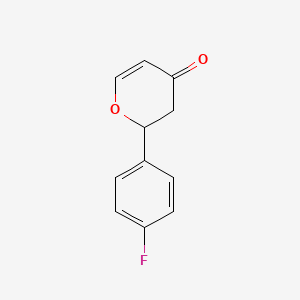

![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)
